molecular formula C13H19N3OS B2911476 (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 1448067-37-5

(4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No. B2911476
CAS RN: 1448067-37-5
M. Wt: 265.38
InChI Key: GKXZESLXAIOOFM-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone, also known as MPMP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. MPMP is a small molecule that belongs to the class of piperidine derivatives and has a unique chemical structure that makes it an attractive target for drug discovery and development.

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has been shown to interact with proteins involved in the regulation of ion channels, which could explain its effects on neurotransmitter receptors. Additionally, (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, which could explain its potential anti-cancer properties.
Biochemical and Physiological Effects:
(4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter receptor activity, inhibition of cell proliferation, and induction of apoptosis. (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has also been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is its unique chemical structure, which makes it an attractive target for drug discovery and development. Additionally, the synthesis of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is relatively straightforward and can be performed on a large scale. However, one of the limitations of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone. One area of interest is the development of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone and its potential applications in various areas of research. Finally, the development of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone-based drugs for the treatment of neurological disorders and cancer is an area of active research.

Synthesis Methods

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone involves a multi-step process that begins with the reaction of 4-piperidone hydrochloride with 2-(methylthio)pyridine-3-carbaldehyde in the presence of a reducing agent. The resulting intermediate is then treated with ammonium acetate and hydrogen gas to yield the final product, (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone. This method has been optimized to provide a high yield of pure (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone with excellent reproducibility.

Scientific Research Applications

(4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has been extensively studied for its potential applications in various areas of research, including neuroscience, cancer research, and drug discovery. In neuroscience, (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has been shown to modulate the activity of certain neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-18-12-11(3-2-6-15-12)13(17)16-7-4-10(9-14)5-8-16/h2-3,6,10H,4-5,7-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXZESLXAIOOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

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